N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide
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Overview
Description
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide is a complex organic compound that features a quinazoline ring structure
Preparation Methods
The synthesis of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylquinazoline with appropriate amines under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Chemical Reactions Analysis
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted quinazoline derivatives.
Scientific Research Applications
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide can be compared with similar compounds such as:
N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide: This compound has a similar quinazoline structure but differs in its functional groups and applications.
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: This compound features a benzothiazole ring and is studied for its antidiabetic properties.
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-[(Z)-N'-(4-methylquinazolin-2-yl)carbamimidoyl]butanamide |
InChI |
InChI=1S/C14H17N5O/c1-3-6-12(20)18-13(15)19-14-16-9(2)10-7-4-5-8-11(10)17-14/h4-5,7-8H,3,6H2,1-2H3,(H3,15,16,17,18,19,20) |
InChI Key |
XABBLHOIRAJPBJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)N/C(=N\C1=NC2=CC=CC=C2C(=N1)C)/N |
Canonical SMILES |
CCCC(=O)NC(=NC1=NC2=CC=CC=C2C(=N1)C)N |
Origin of Product |
United States |
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